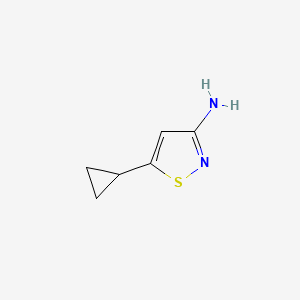

5-Cyclopropylisothiazol-3-amine

Description

Properties

Molecular Formula |

C6H8N2S |

|---|---|

Molecular Weight |

140.21 g/mol |

IUPAC Name |

5-cyclopropyl-1,2-thiazol-3-amine |

InChI |

InChI=1S/C6H8N2S/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) |

InChI Key |

VRJAORGXBWALFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NS2)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Isothiazole Ring

The isothiazole ring is typically constructed via cyclization reactions involving precursors such as α-haloketones, α-haloacyl derivatives, or through heterocyclic ring-forming reactions using sulfur and nitrogen sources.

- Common methods include:

- Cyclization of thioamide derivatives with α-haloketones.

- Oxidative cyclization of appropriate precursors containing sulfur and nitrogen functionalities.

Introduction of the Cyclopropyl Group at the 5-Position

- The cyclopropyl substituent can be introduced either before or after ring formation.

- Typical approaches include:

- Using cyclopropyl-substituted starting materials such as cyclopropyl ketones or cyclopropyl halides.

- Cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the cyclopropyl group onto a halogenated isothiazole intermediate.

Installation of the Amino Group at the 3-Position

- Amination at the 3-position can be achieved by:

- Nucleophilic substitution of a 3-halogenated isothiazole intermediate with ammonia or amine nucleophiles.

- Reduction of nitro or nitrile precursors at the 3-position to the corresponding amine.

- Reductive amination strategies involving carbonyl precursors at the 3-position.

Detailed Preparation Methods

Synthesis via Halogenated Intermediates and Nucleophilic Substitution

- Step 1: Synthesize 5-cyclopropyl-3-halogenated isothiazole (e.g., 5-cyclopropyl-3-bromoisothiazole).

- Step 2: React with ammonia or an amine source under nucleophilic aromatic substitution conditions to replace the halogen with an amino group.

- Reaction Conditions: Elevated temperatures, polar aprotic solvents (e.g., DMF, DMSO), and sometimes a base to facilitate substitution.

Reduction of 3-Nitro or 3-Nitrile Precursors

- Step 1: Prepare 5-cyclopropylisothiazole substituted with a nitro (-NO2) or nitrile (-CN) group at the 3-position.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H2 with Pd/C) or chemical reductants such as iron/acid or tin(II) chloride.

- Alternatively, reduce nitriles to primary amines using lithium aluminum hydride (LiAlH4).

- Advantages: High selectivity and yields; mild conditions preserve the cyclopropyl ring.

Reductive Amination of 3-Formyl Isothiazole Derivatives

- Step 1: Synthesize 5-cyclopropylisothiazole-3-carbaldehyde.

- Step 2: React with ammonia or a primary amine to form an imine intermediate.

- Step 3: Reduce the imine in situ using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to yield the 3-amine.

- Benefits: Allows direct introduction of the amino group with high regioselectivity.

Curtius or Hofmann Rearrangement Approaches

- Starting from 5-cyclopropylisothiazole-3-carboxylic acid derivatives, conversion to acyl azides followed by thermal rearrangement can yield the 3-amine.

- This method is useful for primary amine synthesis while preserving sensitive substituents.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Halogenation | 5-Cyclopropylisothiazole | NBS or NCS (N-bromosuccinimide/chlorosuccinimide), solvent (e.g., acetonitrile), room temp | 5-Cyclopropyl-3-halogenated isothiazole |

| 2 | Nucleophilic substitution | 5-Cyclopropyl-3-halogenated isothiazole | NH3 (excess), DMF, 80-120 °C, several hours | 5-Cyclopropylisothiazol-3-amine |

| Alternative 1 | Reduction of nitro group | 5-Cyclopropyl-3-nitroisothiazole | H2, Pd/C, ethanol, room temp to reflux | 5-Cyclopropylisothiazol-3-amine |

| Alternative 2 | Reductive amination | 5-Cyclopropylisothiazole-3-carbaldehyde | NH3, NaBH3CN, methanol, room temp | 5-Cyclopropylisothiazol-3-amine |

Analytical Data and Yield Considerations

- Yields for nucleophilic substitution and reductive amination typically range from 60% to 85% depending on reaction optimization.

- Purity and structure confirmation are conducted via:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- Mass spectrometry (MS)

- Infrared spectroscopy (IR)

- Elemental analysis

- Stability of the cyclopropyl ring is maintained under mild to moderate conditions; harsh acidic or strongly reducing conditions should be avoided to prevent ring opening.

Literature and Research Findings Summary

- While specific literature on 5-cyclopropylisothiazol-3-amine is limited, general methods for isothiazol-3-amine synthesis are well documented in organic chemistry literature.

- Reductive amination and nucleophilic substitution are the most reliable routes for introducing the amine group in heterocyclic systems with sensitive substituents.

- Catalytic hydrogenation and chemical reduction methods are effective for converting nitro or nitrile intermediates to amines without compromising cyclopropyl integrity.

- Advanced methods such as Curtius rearrangement offer alternative synthetic pathways for primary amines from carboxylic acid precursors.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylisothiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

5-Cyclopropylisothiazol-3-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropylisothiazol-3-amine involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Type : Thiadiazoles (e.g., 1342142-02-2) exhibit greater polarity and hydrogen-bonding capacity compared to pyrazoles (e.g., 25248190) due to additional sulfur and nitrogen atoms .

- Substituent Effects : Methyl groups (as in 25248190) enhance lipophilicity, while cyclopropyl groups introduce steric hindrance and conformational rigidity .

- Electronic Profiles : Thiazoles (e.g., 324579-90-0) and thiadiazoles have distinct electron-deficient cores, making them reactive toward electrophilic substitution compared to pyrazoles .

Pharmacological Potential (Inferred)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclopropylisothiazol-3-amine, and what are the critical reaction parameters?

- Methodological Answer : A common route involves cyclopropanecarboxylic acid and thiosemicarbazide in the presence of POCl₃. The reaction is heated at 75°C for 45 minutes, followed by refluxing with water to isolate the product . Key parameters include precise temperature control during cyclization and stoichiometric ratios to avoid byproducts. Alternative routes may employ microwave-assisted synthesis to reduce reaction times.

Q. Which analytical techniques are most effective for characterizing 5-Cyclopropylisothiazol-3-amine and verifying its purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for purity assessment (>95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the cyclopropyl substituent influence the compound’s stability and reactivity in aqueous vs. organic solvents?

- Methodological Answer : The cyclopropyl group enhances ring strain, increasing susceptibility to electrophilic substitution at the isothiazole core. In aqueous media, hydrolysis at the S–N bond may occur under acidic conditions, whereas in organic solvents (e.g., DMF or THF), the compound remains stable for nucleophilic reactions. Solubility can be improved using polar aprotic solvents with sonication .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize 5-Cyclopropylisothiazol-3-amine for antimicrobial activity?

- Methodological Answer : Systematic substitution at the 3-amine position (e.g., alkylation or fluorination) can modulate bioactivity. Compare analogs like 5-Fluorobenzo[d]isothiazol-3-amine (enhanced lipophilicity) or pyrazole derivatives (e.g., 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine) to evaluate antimicrobial efficacy via MIC assays. Molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) identifies key binding interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for 5-Cyclopropylisothiazol-3-amine analogs?

- Methodological Answer : Discrepancies often arise from impurities or divergent assay conditions. Reproduce studies under standardized protocols (e.g., fixed pH, temperature) using HPLC-purified samples. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for metabolic interference in cell-based studies .

Q. How can reaction yields be improved during scale-up synthesis while minimizing hazardous byproducts?

- Methodological Answer : Replace POCl₃ with safer coupling agents (e.g., EDCI/HOBt) in cyclization steps. Optimize solvent systems (e.g., switch from ethanol to acetonitrile) to enhance solubility and reduce side reactions. Continuous flow chemistry improves heat dissipation and scalability, as demonstrated in analogous oxadiazole syntheses .

Q. What advanced techniques are used to study the compound’s interactions with biological targets like kinases or GPCRs?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures thermodynamic profiles. For intracellular targets, use CRISPR-engineered reporter cell lines to monitor pathway modulation. Cryo-EM or X-ray crystallography of co-crystallized protein-ligand complexes provides atomic-level interaction maps .

Q. How can computational modeling guide the design of 5-Cyclopropylisothiazol-3-amine derivatives with improved pharmacokinetic properties?

- Methodological Answer : Density functional theory (DFT) predicts regioselectivity for substitutions, while molecular dynamics (MD) simulations assess membrane permeability. ADMET predictors (e.g., SwissADME) optimize logP and metabolic stability. For CNS applications, blood-brain barrier penetration is modeled using PAMPA-BBB assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.